BRD-8899
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD-8899
Audience: Researchers, scientists, and drug development professionals.
Abstract
BRD-8899 is a potent and selective, ATP-competitive small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] It was developed as a chemical probe to validate the hypothesis that STK33 is a synthetic lethal target in cancers harboring oncogenic KRAS mutations.[1][3][4][5] Initial RNAi screens suggested that KRAS-dependent cancer cells have a unique requirement for STK33, making it an attractive therapeutic target.[2][3] However, extensive studies with this compound demonstrated that while it effectively inhibits STK33's kinase activity in biochemical and cellular assays, it does not induce cell death in KRAS-dependent cancer cell lines.[1][4] This pivotal finding suggests that the kinase function of STK33 may not be essential for the survival of these cells, challenging the initial therapeutic strategy. This guide provides a detailed overview of the mechanism of action of this compound, summarizing the quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of STK33. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the STK33 kinase domain, preventing the phosphorylation of its substrates.[2]
Despite its high potency against STK33, the key finding from the seminal study on this compound is its lack of efficacy in killing KRAS-mutant cancer cells.[1][4] This indicates a disconnect between the kinase activity of STK33 and the survival of these specific cancer cells.
To confirm that this compound was active in a cellular context, researchers used an indirect biomarker strategy. They leveraged a known off-target effect of the compound: the inhibition of MST4, another serine/threonine kinase. This compound treatment was shown to decrease the phosphorylation of the MST4 substrate, ezrin, confirming that the compound successfully enters cells and engages with its kinase targets.[1]
Signaling Pathways
The development of this compound was predicated on the hypothesized "synthetic lethal" relationship between oncogenic KRAS and STK33. The intended pathway and the observed biomarker pathway are illustrated below.
Quantitative Data Summary
This compound was characterized by its high potency for STK33 and its selectivity profile across the kinome. The following tables summarize the key quantitative metrics reported.
Table 1: Biochemical Potency of this compound
| Target | Metric | Value |
| STK33 | IC₅₀ | 11 nM[6][7] |
Table 2: Kinase Selectivity Profile of this compound
Assessed at a concentration of 10 µM
| Kinase Target | Percent Inhibition |
|---|---|
| RIOK1 | 97%[3] |
| MST4 | 96% [3] |
| STK33 | 89%[3] |
| RSK4 | 89%[3] |
| ATK1 | 85%[3] |
| KIT (D816V) | 85%[3] |
| ROCK1 | 84%[3] |
| FLT3 | 81%[3] |
Experimental Protocols & Workflows
The mechanism of action of this compound was elucidated through a series of biochemical and cell-based assays.
Experimental Workflow Diagram
The logical flow of experiments used to characterize this compound is depicted below.
Summary of Methodologies
Biochemical Kinase Assays:
-
Enzyme and Substrate: Recombinant full-length human STK33 with an N-terminal histidine tag was used. Myelin basic protein (MBP) served as the artificial substrate for the kinase reaction.[2]
-
Assay Principle: The kinase reactions were performed in 384-well plates. The activity of STK33 was measured by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate.[2]
-
Detection Methods: Two primary detection assays were used: the HTRF Transcreener ADP assay and the ADP-Glo assay.[2]
-
Autophosphorylation Analysis: To confirm direct inhibition of STK33, mass spectrometry was used to identify sites of STK33 autophosphorylation and to verify that candidate compounds could block this process.[2]
Kinase Selectivity Profiling:
-
This compound was screened against a large panel of kinases (kinome-wide) at a concentration of 10 µM to determine its selectivity. The percentage of inhibition for each kinase was calculated to identify potential off-targets.[3]
Cell-Based Assays:
-
Cell Lines: A panel of 35 cancer cell lines with known KRAS mutation status was used, including KRAS-mutant acute myeloid leukemia (AML) cell lines NOMO-1 and SKM-1.[3]
-
Viability Assays: The effect of this compound on cell viability was assessed over a range of concentrations, up to 20 µM. The results consistently showed no significant decrease in cell viability across all tested lines.[3]
-
Cellular Biomarker Assay (Western Blotting): To verify that this compound entered cells and engaged its targets, NOMO-1 cells were treated with the compound at concentrations of 1, 10, and 20 µM for 24 hours.[1] Cell lysates were then subjected to immunoblotting to detect the phosphorylation of Ezrin at residue T576 (p-Ezrin), a substrate of the off-target kinase MST4.[1] Total levels of MST4 and Ezrin, as well as phosphorylation of ERK (as a negative control), were also assessed.[1]
Broader Context and Future Directions
The study of this compound was a critical experiment that effectively de-validated the kinase activity of STK33 as a "synthetic lethal" target in KRAS-driven cancers. While this specific therapeutic avenue proved unsuccessful, subsequent research has revealed other potential roles for STK33 in cancer biology that may be independent of its kinase function or specific to different contexts. These include roles in regulating the cytoskeleton, promoting angiogenesis via the HIF1α pathway, and suppressing p53.[3][6][8] Therefore, while this compound closed one door, it highlighted the complexity of STK33 signaling and the importance of using precise chemical probes to validate therapeutic hypotheses derived from genetic screens.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD-8899: A Technical Guide to a Selective STK33 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BRD-8899, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially developed to investigate the therapeutic hypothesis of targeting STK33 in KRAS-mutant cancers, the study of this compound has provided critical insights into the functional role of STK33's kinase activity. This guide details the quantitative data, experimental protocols, and the logical framework behind the investigation of this tool compound.
Introduction to STK33 and the Rationale for Inhibition
Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family.[1] Initial research, primarily based on RNA interference (RNAi) experiments, suggested that STK33 is essential for the survival of cancer cells harboring activating mutations in the KRAS oncogene, a concept known as "synthetic lethality".[1][2] These findings positioned STK33 as a promising therapeutic target for a large percentage of human cancers driven by mutant KRAS, which have historically been challenging to target directly.[3][4]
To validate this hypothesis pharmacologically, a high-throughput screening effort was initiated to identify small-molecule inhibitors of STK33's kinase activity.[5] This led to the development of this compound, a potent and selective inhibitor, which serves as a critical tool to dissect the role of STK33's enzymatic function in cancer biology.[4][5]
Quantitative Data for this compound
The following tables summarize the key quantitative metrics that define the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Potency of this compound against STK33
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | STK33 | Biochemical Kinase Assay | 11[5][6] |
Table 2: Selectivity Profile of this compound
This table presents the "off-target" kinase inhibition profile of this compound when screened against a panel of kinases. The data indicates a high degree of selectivity for STK33.
| Kinase Target | Percent Inhibition (%) at 1 µM |
| STK33 | 89[5] |
| RIOK1 | 97[5] |
| MST4 | 96[5] |
| RSK4 | 89[5] |
| ATK1 | 85[5] |
| KITD816V | 85[5] |
| ROCK1 | 84[5] |
| FLT3 | 81[5] |
Table 3: Cellular Activity of this compound
Despite its potent biochemical activity against STK33, this compound did not demonstrate the expected cytotoxic effects in KRAS-dependent cancer cell lines. However, it did show evidence of engaging kinase targets within the cell.
| Cell Line(s) | KRAS Status | Assay | Observation | Concentration |
| Panel of 35 cancer cell lines | Mutant & Wild-Type | Cell Viability | No effect on cell viability[5] | Up to 20 µM[5] |
| NOMO-1 | Mutant | p-Ezrin Levels (MST4 substrate) | Decreased phosphorylation[5][6] | 1, 10, 20 µM[6] |
| NOMO-1 | Mutant | p-ERK Levels | No effect[5] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of STK33 in a controlled, cell-free environment.
-
Objective: To determine the IC50 value of this compound against STK33.
-
Materials:
-
Full-length human recombinant STK33 protein (baculovirus-expressed).[5]
-
Myelin Basic Protein (MBP) as a general kinase substrate.[7]
-
[γ-33P]ATP or a non-radioactive ATP source for ADP-Glo™ assay.[8]
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 15 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 0.05% BSA).[2]
-
This compound serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
-
Procedure:
-
A kinase reaction mixture is prepared containing STK33 enzyme and the substrate MBP in the assay buffer.
-
This compound at various concentrations is added to the wells of the assay plate.
-
The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for STK33, e.g., 20 µM).[2]
-
The reaction is allowed to proceed for a set time (e.g., 3 hours) at room temperature.[2]
-
The reaction is stopped, and the amount of product (phosphorylated MBP or ADP) is quantified.
-
Radiometric Method: The amount of 33P incorporated into MBP is measured.
-
Luminescence Method (ADP-Glo™): The amount of ADP generated is measured via a coupled luciferase/luciferin reaction, producing a luminescent signal that is inversely proportional to the kinase activity.[5]
-
-
The IC50 value is calculated by plotting the percent inhibition of STK33 activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay measures the effect of this compound on the survival and proliferation of cancer cell lines.
-
Objective: To determine if this compound selectively kills KRAS-dependent cancer cells.
-
Materials:
-
KRAS-mutant (e.g., NOMO-1, SKM-1) and KRAS-wild-type (e.g., THP-1, U937) cancer cell lines.[5]
-
Appropriate cell culture medium and supplements.
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., ATPlite, CellTiter-Glo®).
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allowed to adhere overnight.[2]
-
The following day, cells are treated with a range of concentrations of this compound (e.g., from nanomolar to 20 µM).[5]
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
At the end of the incubation, the cell viability reagent is added to each well according to the manufacturer's protocol. This reagent typically lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The results are expressed as a percentage of the viability of DMSO-treated control cells.
-
In the absence of a direct biomarker for STK33 activity in cells, this assay was used to provide evidence that this compound can enter cells and inhibit a known off-target kinase, MST4.[5]
-
Objective: To determine if this compound can inhibit a kinase target in a cellular context.
-
Materials:
-
NOMO-1 cell line.[5]
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated Ezrin (p-Ezrin), total Ezrin, and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
NOMO-1 cells are treated with various concentrations of this compound (e.g., 1, 10, 20 µM) or DMSO as a control for 24 hours.[6]
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody against p-Ezrin.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for total Ezrin and the loading control to ensure equal protein loading.
-
A decrease in the p-Ezrin signal relative to the total Ezrin and loading control indicates inhibition of MST4 activity by this compound.[5]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound.
Caption: Hypothesized STK33 signaling pathways and the point of intervention by this compound.
Caption: Experimental workflow for the in vitro STK33 kinase inhibition assay.
Caption: Logical flow diagram illustrating the investigation of STK33 using this compound.
Mechanism of Action and Discussion
This compound was developed through the chemical optimization of fasudil, a known ROCK kinase inhibitor that showed modest activity against STK33.[5] Like its predecessor, this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the STK33 kinase domain, preventing the phosphorylation of its substrates.
The central finding from the studies involving this compound is the striking disconnect between its biochemical potency and its effect on cell viability.[4][5] While this compound potently inhibits STK33's enzymatic activity in vitro, it fails to induce cell death in KRAS-dependent cancer cell lines, even at concentrations thousands of times higher than its biochemical IC50.[5]
This result challenges the original "synthetic lethality" hypothesis derived from RNAi studies. Several possibilities could explain this discrepancy:
-
This compound does not inhibit STK33 in cells: This is considered less likely. The indirect biomarker evidence—showing that this compound inhibits the phosphorylation of the MST4 substrate Ezrin in cells—suggests the compound is cell-permeable and capable of engaging intracellular kinases.[5][7]
-
The original RNAi phenotype was due to off-target effects: It is possible that the shRNAs used in the initial studies had off-target effects that led to cell death, which was mistakenly attributed to the loss of STK33.[5]
Subsequent research has provided a more complex picture of STK33's role, implicating it in pathways related to HIF1α in pancreatic cancer, ERK2 signaling in colorectal cancer, and cell migration and invasion in lung cancer.[3][9][10] However, the work with this compound remains a cornerstone in the field, demonstrating that direct inhibition of STK33's kinase function is not a viable therapeutic strategy for targeting KRAS-mutant tumors.[4]
Conclusion
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD-8899: A Technical Whitepaper on its Biochemical Properties and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biochemical properties and selectivity profile of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate relevant signaling pathways and experimental workflows.
Biochemical Properties
This compound was identified as a low nanomolar inhibitor of STK33. Its potency was determined through biochemical assays, revealing a significant improvement over initial screening hits.[1]
Table 1: In Vitro Potency of this compound against STK33
| Compound | Target Kinase | IC50 (nM) |
| This compound | STK33 | 11 |
Selectivity Profile
The selectivity of this compound was assessed against a panel of kinases. While demonstrating potent inhibition of STK33, it also exhibited activity against several other kinases at a concentration of 1 µM.
Table 2: Selectivity Profile of this compound against a Kinase Panel
| Off-Target Kinase | Percent Inhibition at 1 µM |
| RIOK1 | 97% |
| MST4 | 96% |
| RSK4 | 89% |
| STK33 | 89% |
| ATK1 | 85% |
| KIT (D816V) | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
Note: The data represents the percentage of kinase activity inhibited by 1 µM of this compound.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. While specific parameters are provided where available, comprehensive details can be found in the supplementary information of Luo et al., PNAS, 2012.[1]
STK33 Biochemical Assay
This assay was designed to quantify the kinase activity of STK33 and the inhibitory effect of this compound.
-
Principle: A biochemical assay using baculovirus-expressed full-length human recombinant STK33 was established.[1] The assay measures the transfer of a phosphate group from ATP to a general kinase substrate, myelin basic protein (MBP). The amount of phosphorylated MBP is then quantified to determine kinase activity.
-
General Protocol:
-
Recombinant STK33 enzyme is incubated with MBP in a buffer solution containing ATP and other necessary co-factors.
-
The compound to be tested (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated MBP is measured. This is often done using radio-labeled ATP ([γ-³²P]-ATP) and quantifying the incorporated radioactivity, or using specific antibodies that recognize the phosphorylated form of the substrate in a non-radioactive format like ELISA or fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competition Binding Assay
This assay confirms the direct binding of the inhibitor to the kinase.
-
Principle: A competition binding assay measures the ability of a test compound (this compound) to displace a known, often labeled, ligand that binds to the kinase of interest (STK33).
-
General Protocol:
-
The kinase (STK33) is incubated with a labeled probe that has a known affinity for the ATP binding site.
-
The unlabeled test compound (this compound) is added at increasing concentrations.
-
The mixture is allowed to reach binding equilibrium.
-
The amount of labeled probe bound to the kinase is measured. A decrease in the signal from the labeled probe indicates that the test compound is competing for the same binding site.
-
Binding affinity constants (Kd or Ki) can be determined from the resulting competition curves.
-
Cellular Assay: MST4 Substrate (Ezrin) Phosphorylation
This assay was used to determine the bioactivity of this compound in a cellular context by measuring the phosphorylation of a substrate of one of its off-target kinases, MST4.[1]
-
Principle: this compound was shown to inhibit MST4 in biochemical assays. Ezrin is a known substrate of MST4. By treating cells with this compound and measuring the phosphorylation level of ezrin, the ability of the compound to enter cells and inhibit its target can be assessed.
-
Cell Line: NOMO-1 cells were used in the described experiment.[2]
-
Protocol:
-
NOMO-1 cells were cultured under standard conditions.
-
Cells were treated with varying concentrations of this compound (e.g., 1, 10, 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2]
-
Following treatment, cells were lysed to extract total protein.
-
Protein concentrations were determined to ensure equal loading for subsequent analysis.
-
Protein lysates were separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane was probed with primary antibodies specific for phosphorylated ezrin (p-Ezrin) and total ezrin.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an appropriate chemiluminescent substrate.
-
The levels of p-Ezrin were normalized to total ezrin to determine the effect of this compound on MST4 activity in cells. A decrease in the p-Ezrin/total ezrin ratio indicates inhibition of MST4 by this compound.[1][2]
-
Signaling Pathways and Mechanism of Action
This compound is a direct inhibitor of the kinase activity of STK33. The rationale for targeting STK33 was initially based on its proposed synthetic lethal relationship with mutant KRAS in cancer cells. However, studies with this compound showed that potent inhibition of STK33 did not translate to killing of KRAS-dependent cancer cells.[1] The cellular activity of this compound was confirmed through the inhibition of an off-target kinase, MST4, and the subsequent reduction in the phosphorylation of its substrate, ezrin.[1]
Below are diagrams illustrating the intended and observed signaling effects of this compound.
References
The Role of STK33 in Non-KRAS Driven Cancers: A Technical Guide to Targeting with BRD-8899
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/Threonine Kinase 33 (STK33) has emerged as a compelling, albeit complex, therapeutic target in oncology. While initial research highlighted a potential synthetic lethal relationship with mutant KRAS, subsequent studies have pivoted the focus towards its kinase-independent functions and its role in non-KRAS driven malignancies. This guide provides a comprehensive technical overview of the function of STK33 in cancers lacking KRAS mutations, with a particular focus on the potent and selective STK33 inhibitor, BRD-8899. We delve into the signaling pathways governed by STK33, present quantitative data on the effects of its inhibition, and provide detailed experimental protocols for key assays, aiming to equip researchers with the knowledge to explore this promising therapeutic avenue.
Introduction to STK33 and Its Role in Cancer
Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family.[1] While its expression is normally restricted to tissues such as the testis, fetal lung, and heart, elevated STK33 expression has been observed in a variety of cancers, including pancreatic, hepatocellular, lung, and esophageal squamous cell carcinoma.[1][2][3][4]
Initial studies proposed STK33 as a synthetic lethal partner of oncogenic KRAS, suggesting that KRAS-mutant cancer cells are uniquely dependent on STK33 for survival.[5][6] However, this hypothesis was challenged by subsequent research demonstrating that potent and selective small-molecule inhibitors of STK33's kinase activity, such as this compound, failed to induce cell death in KRAS-dependent cancer cell lines.[7][8] This has led to a paradigm shift, with increasing interest in the kinase-independent functions of STK33 and its role in cancers driven by other oncogenic pathways.
In non-KRAS driven cancers, STK33 has been shown to play significant roles in promoting tumor initiation, progression, and malignancy.[1] For instance, in pancreatic ductal adenocarcinoma (PDAC), STK33 expression is upregulated by hypoxia-inducible factor 1-alpha (HIF1α) and is associated with a poor prognosis.[1]
The STK33 Inhibitor: this compound
This compound is a highly potent and selective small-molecule inhibitor of STK33 kinase activity.
| Compound | Target | IC50 | Reference |
| This compound | STK33 | 11 nM | [9] |
Biochemical assays have confirmed the low nanomolar potency of this compound against STK33.[7] However, cell-based assays revealed that this compound does not affect the viability of KRAS-dependent cancer cells, even at concentrations significantly higher than its biochemical IC50.[7][10] This pivotal finding suggests that the therapeutic targeting of STK33 in KRAS-mutant cancers may not be achievable through the inhibition of its kinase function alone. The focus has therefore shifted to understanding the role of STK33 and the potential of inhibitors like this compound in the context of non-KRAS driven cancers.
STK33 Signaling in Non-KRAS Driven Cancers
In the absence of a KRAS-driven context, STK33 participates in several key signaling pathways that contribute to tumorigenesis.
The HIF1α/STK33 Axis in Pancreatic Cancer
In PDAC, a highly hypoxic tumor microenvironment drives the expression of STK33 through the transcription factor HIF1α.[1] This signaling cascade has been shown to be critical for PDAC growth and metastasis.
Interaction with the ERK/MAPK Pathway
STK33 has been identified as a novel upstream kinase of ERK2, a key component of the MAPK signaling pathway.[11][12] STK33 can directly bind to and phosphorylate ERK2, leading to its activation and promoting tumorigenesis in colorectal cancer.[11]
Regulation of c-Myc and S6K1/BAD Signaling
STK33 can also influence other critical cancer-related pathways. It has been shown to directly bind to and increase the transcriptional activity of the oncoprotein c-Myc in hepatocellular carcinoma.[5] Additionally, in small cell lung cancer cells, STK33 activates S6K1/BAD signaling, which is involved in regulating apoptosis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of STK33 and the effects of inhibitors like this compound.
STK33 Kinase Assay
This assay measures the enzymatic activity of STK33 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human STK33 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
[γ-³³P]ATP
-
This compound or other test compounds
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant STK33, and the substrate peptide.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter to quantify substrate phosphorylation.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PDAC cell lines like AsPC-1, PANC-1)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT or other cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting
This technique is used to detect the expression levels of STK33 and the phosphorylation status of its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STK33, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on STK33 and this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | KRAS Status | This compound Treatment | Effect | Reference |
| Multiple (35 lines) | Various | Mutant & Wild-Type | Up to 20 µM | No effect on cell viability | [7] |
| NOMO-1 | Acute Myeloid Leukemia | G12D | 1, 10, 20 µM | Decreased phosphorylation of MST4 substrate ezrin | [7] |
Table 2: Role of STK33 in Non-KRAS Driven Cancer Cell Lines
| Cell Line | Cancer Type | STK33 Manipulation | Effect on Phenotype | Reference |
| AsPC-1, Capan-2 | Pancreatic (PDAC) | Overexpression | Increased monolayer growth | [1] |
| SW1990, PANC-1 | Pancreatic (PDAC) | Knockdown | Decreased cell monolayer growth | [1] |
| AsPC-1, Capan-2 | Pancreatic (PDAC) | Knockdown | Partially inhibited invasion under hypoxic conditions | [1] |
| HCT15 | Colorectal | Overexpression | Accelerated tumorigenic properties | [11] |
Conclusion and Future Directions
The exploration of STK33 in non-KRAS driven cancers presents a promising frontier in oncology research. While the initial "synthetic lethality" hypothesis with mutant KRAS has been largely refuted by the lack of efficacy of potent kinase inhibitors like this compound, the role of STK33 in other malignancies is becoming increasingly apparent. The HIF1α/STK33 axis in PDAC and the interaction with the ERK pathway highlight its importance in tumor progression through mechanisms that may be independent of its kinase activity or responsive to kinase inhibition in specific contexts.
Future research should focus on:
-
Elucidating the kinase-independent functions of STK33 and how they contribute to tumorigenesis.
-
Identifying the full range of STK33 substrates and interacting partners in non-KRAS driven cancers.
-
Investigating the therapeutic potential of targeting the STK33 protein itself, for example, through protein degradation technologies, in addition to kinase inhibition.
-
Conducting preclinical in vivo studies with this compound and other STK33 inhibitors in relevant non-KRAS cancer models to validate their therapeutic potential.
By providing a comprehensive understanding of STK33's role and the tools to study it, this guide aims to accelerate the development of novel therapeutic strategies for patients with non-KRAS driven cancers.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STK33 [1 – 514] † | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrigel invasion assay [bio-protocol.org]
- 12. Cell viability assay [bio-protocol.org]
The Discovery and Synthesis of BRD-8899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified as a potential therapeutic agent for KRAS-dependent cancers, subsequent research has elucidated its broader biological activities and off-target effects. This document details the scientific rationale behind its development, its inhibitory profile, and the experimental methodologies used for its characterization. Included are proposed synthesis routes, detailed protocols for relevant biological assays, and visualizations of the associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, yet direct pharmacological inhibition of KRAS has proven to be a formidable challenge.[1] This has led to the exploration of alternative therapeutic strategies, including the identification of "synthetic lethal" partners of oncogenic KRAS. In this context, Serine/Threonine Kinase 33 (STK33) emerged as a promising target, with initial studies suggesting that its suppression was selectively lethal to KRAS-mutant cancer cells.[1]
This compound was developed as a potent and selective small molecule inhibitor of STK33 to pharmacologically validate this hypothesis.[1] While the compound ultimately did not demonstrate the expected selective cytotoxicity in KRAS-dependent cell lines, its development and characterization have provided valuable insights into the roles of STK33 and its off-target kinases in cellular signaling.[1] This guide serves as a technical resource for researchers interested in utilizing this compound as a chemical probe or as a starting point for further drug development efforts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂N₄O₃S | [2] |
| Molecular Weight | 362.45 g/mol | [2] |
| CAS Number | 1404437-50-8 | [2] |
| Canonical SMILES | CC1=C2C(C=CC=C2S(N[C@@H]3C--INVALID-LINK--NC3)(=O)=O)=CN=C1 | [2] |
Discovery and Biological Activity
This compound was identified through a high-throughput screening campaign aimed at discovering novel STK33 inhibitors. The initial hits were then subjected to medicinal chemistry optimization to improve potency and selectivity, leading to the development of this compound.[1]
In Vitro Inhibitory Activity
This compound is a potent inhibitor of STK33 with a half-maximal inhibitory concentration (IC₅₀) of 11 nM in a biochemical assay.[2][3]
| Target | IC₅₀ (nM) |
| STK33 | 11 |
Kinase Selectivity Profile
To assess its specificity, this compound was profiled against a panel of kinases. The compound exhibits significant off-target activity, most notably against MST4. The kinase selectivity profile is summarized in the table below, showing the percentage of inhibition at a 1 µM concentration.
| Kinase | Inhibition (%) |
| RIOK1 | 97 |
| MST4 | 96 |
| STK33 | 89 |
| RSK4 | 89 |
| ATK1 | 85 |
| KIT (D816V) | 85 |
| ROCK1 | 84 |
| FLT3 | 81 |
Data from Luo et al., 2012[4]
Cellular Activity
In cellular assays, this compound was shown to inhibit the phosphorylation of Ezrin, a known substrate of the off-target kinase MST4, in the human acute monocytic leukemia cell line NOMO-1.[2][4] This confirmed the cell permeability of this compound and its ability to engage intracellular targets.[4]
| Cell Line | Treatment | Effect |
| NOMO-1 | 1, 10, 20 µM this compound for 24h | Decreased phosphorylation of Ezrin |
Signaling Pathways
This compound primarily targets STK33 and has a significant off-target effect on MST4. Both kinases are involved in complex signaling networks that regulate cell growth, proliferation, and survival.
STK33 Signaling Pathway
STK33 has been implicated in several signaling pathways, including those downstream of KRAS.[1] It has been shown to be a novel upstream kinase of ERK2, contributing to the tumorigenesis of colorectal cancer.[5] The following diagram illustrates the position of STK33 in this pathway and the point of inhibition by this compound.
Caption: STK33 signaling pathway and inhibition by this compound.
MST4 Signaling Pathway
MST4, a significant off-target of this compound, is involved in regulating cell proliferation, migration, and survival through pathways such as the ERK and PI3K/Akt signaling cascades. One of its key substrates is Ezrin.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents – ScienceOpen [scienceopen.com]
- 4. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of STK33 in Complex with BRD-8899: A Technical Guide
Disclaimer: As of this writing, a publicly available co-crystal structure of Serine/Threonine Kinase 33 (STK33) in complex with the inhibitor BRD-8899 has not been disclosed. This guide therefore provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and considerations for such a structural analysis, based on the known biochemical properties of this compound and general protocols for kinase crystallography.
Introduction
Serine/Threonine Kinase 33 (STK33) has emerged as a kinase of interest in various pathological conditions, particularly in cancer biology.[1][2][3] It is a member of the calcium/calmodulin-dependent kinase (CAMK) family and has been implicated in signaling pathways that regulate cell proliferation, migration, and survival.[1][4] The development of potent and selective inhibitors for STK33 is a key step in validating it as a therapeutic target and in the development of novel cancer therapies.
This compound is a potent and selective small molecule inhibitor of STK33, developed through a high-throughput screening effort.[5] Understanding the precise molecular interactions between this compound and STK33 is crucial for rational drug design and the development of next-generation inhibitors with improved potency and selectivity. X-ray crystallography is the gold standard for elucidating such interactions at an atomic level. This technical guide outlines the key biochemical data for this compound, the known signaling pathways of STK33, and a generalized experimental workflow for the structural determination of the STK33-BRD-8899 complex.
Section 1: Biochemical Profile of this compound
This compound was identified as a low-nanomolar inhibitor of STK33.[5] A summary of its biochemical activity and selectivity is presented below.
| Parameter | Value | Assay Type | Reference |
| IC50 for STK33 | 11 nM | Biochemical Assay | [5][6] |
Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase | % Inhibition | Reference |
| STK33 | 89% | [5] |
| RIOK1 | 97% | [5] |
| MST4 | 96% | [5] |
| RSK4 | 89% | [5] |
| ATK1 | 85% | [5] |
| KITD816V | 85% | [5] |
| ROCK1 | 84% | [5] |
| FLT3 | 81% | [5] |
Note: The kinase profiling was performed at a concentration of 1 µM, which resulted in 89% inhibition of STK33 in a biochemical assay.[5]
Section 2: STK33 Signaling Pathways
STK33 has been shown to be involved in several signaling pathways that are critical for tumorigenesis and cancer progression. One of the key pathways involves the phosphorylation and activation of ERK2, a member of the MAPK family.[7][8] STK33 acts as an upstream kinase of ERK2, thereby promoting cell proliferation and survival.[7][8] Additionally, STK33 has been implicated in the PI3K/AKT/mTOR pathway.[1]
Section 3: A General Framework for the Structural Analysis of STK33 in Complex with this compound
This section provides a detailed, albeit generalized, protocol for the structural determination of the STK33-BRD-8899 complex using X-ray crystallography.
Experimental Protocols
-
Construct Design: The human STK33 kinase domain (amino acids ~1-300) would be cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells). A purification tag, such as a hexahistidine (His6) tag, should be included at the N- or C-terminus to facilitate purification.
-
Expression:
-
E. coli: The expression plasmid would be transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression would be induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Insect Cells: For potentially improved folding and solubility, a baculovirus expression system using Sf9 or High Five™ cells can be utilized.
-
-
Lysis and Clarification: Cells would be harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis can be achieved by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Purification:
-
Affinity Chromatography: The clarified lysate would be loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged STK33 is then eluted with a high concentration of imidazole.
-
Tag Cleavage: If necessary for crystallization, the affinity tag can be removed by incubation with a specific protease (e.g., TEV protease). A second Ni-NTA step (reverse IMAC) would then be performed to remove the cleaved tag and any uncleaved protein.
-
Size Exclusion Chromatography (SEC): The final purification step would be SEC to separate STK33 from any remaining impurities and aggregates, ensuring a monodisperse protein sample, which is critical for crystallization. The purity of the protein should be assessed by SDS-PAGE.
-
-
Complex Formation: Purified STK33 would be incubated with a molar excess (e.g., 5-10 fold) of this compound to ensure saturation of the binding site. This compound would first be dissolved in a suitable solvent like DMSO. The incubation time can vary from 30 minutes to several hours.
-
Crystallization Screening: The STK33-BRD-8899 complex would be subjected to high-throughput crystallization screening using commercially available screens (e.g., from Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used. Small droplets of the protein-inhibitor complex are mixed with the reservoir solution and allowed to equilibrate against a larger volume of the reservoir solution.
-
Crystal Optimization: Initial crystal hits are often small and not of diffraction quality. Optimization involves systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Well-formed crystals would be harvested using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. Prior to freezing, crystals are typically soaked in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol).
-
X-ray Diffraction Data Collection: Data would be collected at a synchrotron X-ray source. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement:
-
Phasing: The phase problem can be solved using molecular replacement, using the coordinates of a homologous kinase structure as a search model.
-
Model Building and Refinement: An initial model of the STK33-BRD-8899 complex is built into the electron density map. The model is then refined iteratively to improve the fit to the experimental data. The final refined structure provides the atomic details of the interaction between this compound and STK33.
-
Mandatory Visualization: Experimental Workflow
Conclusion
While a specific structural analysis of this compound in complex with STK33 is not yet in the public domain, this guide provides a comprehensive roadmap for achieving this goal. The biochemical data for this compound confirms its high potency for STK33, making it an excellent candidate for co-crystallization studies. The elucidation of the STK33-BRD-8899 co-crystal structure would be a significant step forward in understanding the molecular basis of STK33 inhibition and would provide a powerful tool for the structure-based design of new and improved therapeutic agents targeting this kinase. The detailed experimental protocols and workflows presented here offer a practical guide for researchers embarking on this and similar structural biology projects.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STK33 serine/threonine kinase 33 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay results for BRD-8899
An In-Depth Technical Guide to the In Vitro Kinase Assay Results of BRD-8899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the in vitro kinase assay results for this compound, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). The information presented herein is intended to assist researchers and professionals in the fields of oncology, signal transduction, and drug discovery in understanding the selectivity and potency of this compound.
Data Presentation
The inhibitory activity of this compound has been characterized through various in vitro kinase assays. The following tables summarize the quantitative data, offering a clear comparison of its effects on its primary target, STK33, and other kinases.
Table 1: Potency of this compound against STK33
| Compound | Target Kinase | IC50 (nM) |
| This compound | STK33 | 11[1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
The selectivity of this compound was assessed against a panel of kinases. The following table details the significant off-target inhibition observed at a concentration of 1 µM.
| Off-Target Kinase | % Inhibition (at 1 µM) |
| RIOK1 | 97 |
| MST4 | 96 |
| RSK4 | 89 |
| STK33 | 89 |
| ATK1 | 85 |
| KITD816V | 85 |
| ROCK1 | 84 |
| FLT3 | 81 |
Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the characterization of this compound. While specific, detailed protocols for the this compound assays are often found in supplementary materials of publications, the following represents a comprehensive, generalized protocol for such assays.
In Vitro Kinase Competition Binding Assay
Competition binding assays are utilized to determine the potency of a test compound by measuring its ability to displace a known ligand from the kinase's active site.
Principle: A kinase, a known fluorescently labeled ligand (tracer), and the test compound are allowed to reach equilibrium. The binding of the tracer to the kinase results in a high signal (e.g., Fluorescence Resonance Energy Transfer - FRET), while displacement of the tracer by the test compound leads to a decrease in this signal.
Materials:
-
Purified kinase (e.g., STK33)
-
Fluorescently labeled kinase tracer
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of detecting the specific fluorescence signal
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase and Tracer Addition: Prepare a mixture of the kinase and the fluorescent tracer in the assay buffer. Add this mixture (e.g., 8 µL) to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence signal using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Profiling Assay
Kinase profiling assays are performed to assess the selectivity of an inhibitor against a broad panel of kinases. Radiometric assays are a common and direct method for this purpose.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Panel of purified kinases
-
Kinase-specific substrates (peptides or proteins)
-
Test compound (this compound)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Filter plates or membranes
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, the kinase reaction buffer, and this compound at a fixed concentration (e.g., 1 µM).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixtures onto filter plates or membranes that capture the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of this compound to the control (DMSO) reactions.
Mandatory Visualization
Signaling Pathway
One of the notable off-target effects of this compound is the potent inhibition of MST4. In cellular contexts, this leads to a decrease in the phosphorylation of Ezrin, a substrate of MST4.[1] The MST4-Ezrin signaling pathway is involved in regulating cell morphology, adhesion, and migration.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro kinase competition binding assay, a common method for determining inhibitor potency.
References
Methodological & Application
Application Notes and Protocols for BRD-8899 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33), in cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and interpretation.
Introduction
This compound is a selective, low-nanomolar inhibitor of STK33 with a reported IC50 of 11 nM. It serves as a valuable chemical probe to investigate the cellular functions of STK33. While initially investigated for its potential to selectively kill KRAS-dependent cancer cells, studies have shown that this compound does not affect the viability of these cells at concentrations up to 20 μM. However, this compound has been demonstrated to be cell-permeable and active in cells, as evidenced by its ability to modulate downstream signaling pathways. Its primary utility in a research setting is for the elucidation of STK33- and STK33-related signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of STK33. Additionally, it has been shown to inhibit the activity of other kinases, most notably MST4, which leads to a decrease in the phosphorylation of the MST4 substrate, ezrin (p-Ezrin). This modulation of p-Ezrin levels serves as a reliable biomarker for this compound's activity within cells.
Data Presentation
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| STK33 | 11 |
Table 2: Cellular Activity of this compound in NOMO-1 Cells
| Parameter | Value |
| Cell Line | NOMO-1 (human acute monocytic leukemia) |
| Treatment Concentrations | 1, 10, 20 µM |
| Incubation Time | 24 hours |
| Observed Effect | Decreased phosphorylation of Ezrin (p-Ezrin) |
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Percent Inhibition |
| RIOK1 | 97% |
| MST4 | 96% |
| RSK4 | 89% |
| ATK1 | 85% |
| KIT (D816V mutant) | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
Signaling Pathway
The following diagram illustrates the known signaling pathway affected by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is recommended.
-
To prepare a 10 mM stock, dissolve 3.6245 mg of this compound (MW: 362.45 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
General Cell Culture and Treatment Protocol
This protocol is a general guideline. Specific cell seeding densities and media volumes should be optimized for your cell line of interest. The NOMO-1 cell line is used as an example.
Materials:
-
NOMO-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Culture NOMO-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density appropriate for your experiment. For a 6-well plate, a seeding density of 0.5 x 10^6 to 1 x 10^6 cells/mL is a good starting point.
-
Allow the cells to adhere or stabilize for 24 hours before treatment.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium. To minimize DMSO concentration in the final culture, perform serial dilutions. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 20 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Western Blot Analysis of p-Ezrin
This protocol describes the detection of phosphorylated Ezrin as a biomarker for this compound activity.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Ezrin (Thr567), anti-total Ezrin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ezrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Ezrin and a loading control.
Cell Viability Assay
While this compound has been shown to not affect the viability of KRAS-dependent cancer cells, this protocol can be used to confirm this finding or to test the compound in other cell lines.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general treatment protocol.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the relative cell viability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of STK33 that serves as a critical tool for investigating the cellular roles of this kinase. While it does not appear to be a viable therapeutic for KRAS-dependent cancers, its demonstrated cell permeability and on-target activity, as measured by the inhibition of Ezrin phosphorylation, make it an excellent probe for basic research and target validation studies. The protocols and data provided herein should enable researchers to effectively design and execute experiments using this compound.
Recommended working concentrations for BRD-8899 in vitro
These application notes provide a summary of the reported in vitro applications and recommended working concentrations for BRD-8899, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). The provided protocols are based on published research and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets STK33 kinase, exhibiting a half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays.[1][2] While initially investigated as a potential therapeutic for KRAS-dependent cancers, studies have shown that this compound does not affect the viability of KRAS-mutant cancer cells at concentrations as high as 20 μM.[1][3][4] However, the compound has been demonstrated to be cell-permeable and active in cells, as evidenced by its ability to inhibit the phosphorylation of ezrin, a substrate of the off-target kinase MST4.[1][2] This makes this compound a useful tool for studying the cellular functions of STK33 and related kinases.
Signaling Pathway
This compound primarily interacts with STK33, a serine/threonine kinase. Its activity in cellular contexts has been confirmed through the observation of off-target effects on the MST4 kinase, leading to a decrease in the phosphorylation of its substrate, ezrin.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
Application Note and Protocol for Assessing BRD-8899 Cell Permeability
Introduction
The ability of a therapeutic agent to permeate cell membranes is a critical determinant of its efficacy, influencing its access to intracellular targets and overall pharmacokinetic profile. This document provides a detailed protocol for assessing the cell permeability of BRD-8899, a potent inhibitor of serine/threonine kinase 33 (STK33)[1][2]. While direct quantification of intracellular this compound can be challenging, indirect evidence suggests it does penetrate living cells and engage its targets[3]. To systematically evaluate its permeability characteristics, this protocol outlines two widely accepted in vitro methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive assessment of intestinal permeability, including passive and active transport mechanisms.
Understanding the permeability of this compound is essential for researchers in drug discovery and development to correlate its physicochemical properties with its biological activity and to optimize its potential as a therapeutic candidate.
Experimental Protocols
This section details the methodologies for the PAMPA and Caco-2 permeability assays. Researchers should select the assay that best fits their experimental question, with PAMPA offering a high-throughput screen for passive permeability and the Caco-2 assay providing a more physiologically relevant model of human intestinal absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability[4][5]. It is a cost-effective and high-throughput method ideal for early-stage drug discovery[4].
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate[6].
-
Coat Filter Plate: Apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely[6][7].
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to a final concentration (e.g., 100 µM).
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate[6].
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking[4][6][7].
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Ceq] = Equilibrium concentration
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal drug absorption[8][9]. Differentiated Caco-2 cells form a monolayer with morphological and functional similarities to the human intestinal epithelium, including the expression of various transport proteins[9].
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation into a confluent monolayer[10]. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity[9][11]. Additionally, a lucifer yellow rejection assay can be performed to confirm the tightness of the cell junctions[10].
-
Bidirectional Transport Studies:
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound (e.g., 10 µM) and control compounds in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours)[9].
-
Collect samples from both compartments at the end of the incubation period.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Follow the same procedure as A-to-B, but add the test compound to the basolateral (donor) compartment and collect from the apical (receiver) compartment.
-
-
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells[10][12].
Data Presentation
The quantitative data from the permeability assays should be summarized in clear and structured tables for easy comparison.
Table 1: PAMPA Permeability of this compound and Control Compounds
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | [Insert Value] | [e.g., Low, Medium, High] |
| High Perm. Control | [Insert Value] | High |
| Low Perm. Control | [Insert Value] | Low |
Table 2: Caco-2 Permeability of this compound and Control Compounds
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., Low, Medium, High] |
| Propranolol (High) | [Insert Value] | [Insert Value] | [Insert Value] | High |
| Atenolol (Low) | [Insert Value] | [Insert Value] | [Insert Value] | Low |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Signaling Pathway Context
While a specific signaling pathway for this compound's permeability is not applicable as it is a physicochemical process, the following diagram illustrates the conceptual relationship between permeability and intracellular target engagement.
Caption: Conceptual pathway from extracellular this compound to intracellular target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols: BRD-8899 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BRD-8899, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). The information detailed below is intended to guide researchers in the utilization of this compound for high-throughput screening (HTS) and related cell-based assays.
Introduction
This compound was identified through a high-throughput biochemical screen as a potent inhibitor of STK33, a kinase initially suggested to be essential for the survival of KRAS-dependent cancer cells.[1][2][3] While this compound exhibits a low nanomolar potency against STK33 in biochemical assays, subsequent cellular assays have revealed important considerations for its application in drug discovery and target validation studies.[1] These notes provide detailed protocols for both biochemical and cell-based assays, along with key performance data and a discussion of its known mechanism of action and off-target effects.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of STK33. The initial hypothesis for its use was based on the premise that KRAS-mutant cancer cells are dependent on STK33 activity for their survival. Therefore, inhibiting STK33 with a small molecule like this compound was expected to induce cell death in these specific cancer cell lines. However, studies have shown that while this compound effectively inhibits STK33 in biochemical assays, it does not affect the viability of KRAS-dependent cancer cells in culture.[1][2][3]
Interestingly, this compound has been shown to enter cells and inhibit at least one of its off-target kinases, MST4. This was confirmed by observing a decrease in the phosphorylation of the MST4 substrate, ezrin, in cells treated with this compound.[1][4] This finding serves as a valuable, albeit indirect, biomarker for the cellular activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in a biochemical assay against STK33 and its effect on cell viability.
| Parameter | Value | Assay Type | Notes |
| IC50 | 11 nM | Biochemical STK33 Kinase Assay | Potent inhibition of STK33 enzymatic activity.[1][4] |
| Cell Viability | No effect up to 20 µM | Cell-Based Assay | Tested on a panel of 35 cancer cell lines, including KRAS-mutant lines.[1] |
Experimental Protocols
High-Throughput Biochemical STK33 Kinase Assay
This protocol is designed for the primary screening of STK33 inhibitors.
Materials:
-
Recombinant full-length human STK33
-
Myelin basic protein (MBP) as a general kinase substrate
-
P-ATP33 -
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
This compound or other test compounds
-
384-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare a solution of STK33 and MBP in kinase buffer.
-
Dispense the enzyme/substrate mix into 384-well plates.
-
Add test compounds (like this compound) at various concentrations.
-
Initiate the kinase reaction by adding
P-ATP.33 -
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to filter plates to capture the phosphorylated substrate.
-
Wash the filter plates to remove unincorporated
P-ATP.33 -
Measure the radioactivity on the filter plates using a scintillation counter.
-
Calculate the percentage of inhibition relative to controls and determine the IC50 values.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., NOMO-1, SKM-1, THP-1, U937)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96- or 384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 20 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the dose-response curves.
In-Cell Target Engagement Biomarker Assay (MST4 Inhibition)
This protocol provides an indirect measure of this compound activity within cells by assessing the phosphorylation of the MST4 substrate, ezrin.
Materials:
-
NOMO-1 cells
-
This compound
-
Lysis buffer
-
Primary antibodies against phospho-ezrin (p-Ezrin) and total ezrin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture NOMO-1 cells and treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for 24 hours.[4]
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Ezrin and total ezrin.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable substrate and imaging system.
-
Analyze the band intensities to determine the ratio of p-Ezrin to total ezrin. A decrease in this ratio indicates MST4 inhibition.[4]
Conclusion
This compound is a valuable tool for studying the biology of STK33 and related kinases. Its high potency in biochemical assays makes it a useful positive control for HTS campaigns aimed at identifying novel STK33 inhibitors. However, the lack of a corresponding effect on the viability of KRAS-dependent cancer cells highlights the critical importance of complementing biochemical screening with robust cell-based assays for target validation.[1][2][3] The off-target activity on MST4 can be leveraged as a useful biomarker to confirm the cell permeability and intracellular activity of this compound and its analogs.[1] Researchers using this compound should be mindful of these characteristics to ensure proper interpretation of their experimental results.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: BRD-8899 as a Chemical Probe for STK33 Target Validation
Introduction Serine/threonine kinase 33 (STK33) has emerged as a topic of interest in cancer biology, particularly due to its potential role in the proliferation and survival of cancer cells.[1] Initial studies suggested STK33 as a "synthetic lethal" partner with mutant KRAS, making it a potential therapeutic target for a large percentage of human cancers.[1][2] However, subsequent research has presented conflicting evidence regarding the necessity of STK33's kinase activity in KRAS-dependent cancers.[1][3] BRD-8899 is a potent and selective small-molecule inhibitor of STK33, developed to help elucidate the kinase's function and validate it as a drug target.[2][4] These notes provide a guide for researchers on the application of this compound for STK33 target validation.
This compound Profile this compound is a low nanomolar inhibitor of STK33, demonstrating an IC50 of 11 nM in biochemical assays.[5][6] It was developed through the optimization of a fasudil-based screening hit.[3] While potent against STK33, it is crucial for researchers to be aware of its off-target profile to accurately interpret experimental data. Kinase profiling has revealed that this compound also inhibits other kinases, notably MST4.[3] This off-target activity can be leveraged as an indirect biomarker to confirm cellular penetration and target engagement in the absence of a direct measure for STK33 activity.[3]
Application in Target Validation The primary utility of this compound is to probe the consequences of inhibiting STK33's kinase activity in cellular contexts.
-
Interrogating STK33-Dependent Signaling: STK33 has been implicated in several signaling pathways, including the Ras/Raf/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[7][8][9] Researchers can use this compound to investigate the impact of STK33 inhibition on these pathways by measuring the phosphorylation status of downstream effectors.
-
Cell Viability Studies: A key question is whether inhibiting STK33 kinase activity affects cancer cell survival, particularly in KRAS-mutant lines. This compound can be used in cell viability assays to address this. However, studies have shown that this compound does not kill KRAS-dependent cancer cells, challenging the initial "synthetic lethal" hypothesis.[3][4]
-
Cellular Target Engagement: A significant challenge in using this compound is the lack of a direct biomarker for STK33 kinase activity in cells.[3] Therefore, researchers have turned to indirect measures. Since this compound is a potent inhibitor of MST4, one can measure the phosphorylation of the MST4 substrate, ezrin.[3] A decrease in phosphorylated ezrin upon this compound treatment provides evidence that the compound is cell-permeable and capable of inhibiting its kinase targets within the cell.[3][5]
Quantitative Data Summary
Table 1: this compound Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Percent Inhibition (@ 1µM) | Reference |
| STK33 | 11 | 89% | [3][5] |
| RIOK1 | - | 97% | [3] |
| MST4 | - | 96% | [3] |
| RSK4 | - | 89% | [3] |
| ATK1 | - | 85% | [3] |
| KIT (D816V) | - | 85% | [3] |
| ROCK1 | - | 84% | [3] |
| FLT3 | - | 81% | [3] |
Table 2: Summary of this compound in Cellular Assays
| Cell Line | Assay Type | Concentration Range | Key Result | Reference |
| NOMO-1 (KRAS-mutant AML) | Western Blot | 1, 10, 20 µM | Decreased phosphorylation of Ezrin (T576), an MST4 substrate. No effect on ERK phosphorylation. | [3][5] |
| SKM-1 (KRAS-mutant AML) | Cell Viability | Not specified | This compound did not induce cell death. | [3] |
| THP-1 (KRAS-wild-type) | Cell Viability | Not specified | This compound did not induce cell death. | [3] |
| U937 (KRAS-wild-type) | Cell Viability | Not specified | This compound did not induce cell death. | [3] |
Visualizations
Caption: Key signaling pathways involving STK33.
Caption: Experimental workflow for STK33 target validation.
Caption: Logic for using p-Ezrin as a biomarker for this compound.
Experimental Protocols
Protocol 1: In Vitro STK33 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant STK33 protein.
Materials:
-
Recombinant active STK33 protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Myelin basic protein (MBP) or a specific peptide substrate for STK33
-
[γ-32P] ATP
-
ATP solution (10 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer. Aim for a final concentration range spanning from 1 nM to 10 µM. Include a DMSO-only control.
-
In a microcentrifuge tube or 96-well plate, combine 10 µL of recombinant STK33 (e.g., 5-10 ng), 5 µL of the substrate (e.g., 0.25 mg/mL MBP), and 5 µL of the diluted this compound or DMSO control.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a reaction mix containing kinase buffer, 100 µM cold ATP, and 0.5 µCi of [γ-32P] ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P] ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dry papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot for p-Ezrin
This protocol is for indirectly verifying that this compound enters cells and inhibits a known target (MST4) by measuring the phosphorylation of its substrate, Ezrin.[3][5]
Materials:
-
NOMO-1 cells or other suitable cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Staurosporine (positive control for apoptosis/inhibition)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Ezrin (Thr567), anti-total Ezrin, anti-MST4, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture NOMO-1 cells to a density of approximately 0.5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) and a DMSO vehicle control for 24 hours.[5] Include a positive control like staurosporine if desired.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Ezrin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total Ezrin and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using software like ImageJ. A decrease in the ratio of phospho-Ezrin to total Ezrin indicates target engagement by this compound.[3]
-
Protocol 3: Cell Viability Assay
This protocol outlines a standard method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KRAS-mutant and KRAS-wild-type)
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or a DMSO vehicle control.
-
Incubate the plate for an appropriate duration (e.g., 72 hours).
-
-
Viability Measurement (Using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment | springermedizin.de [springermedizin.de]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Figure 2, STK33 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. karger.com [karger.com]
- 9. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Off-Target Effects of BRD-8899: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8899 is a potent inhibitor of Serine/Threonine Kinase 33 (STK33), with a reported IC50 of 11 nM.[1][2] While STK33 is its primary target, comprehensive kinase profiling has revealed that this compound also exhibits significant inhibitory activity against several other kinases. This polypharmacology necessitates a thorough investigation of its off-target effects to understand its complete biological activity and potential for therapeutic applications or adverse effects. This document provides detailed protocols for a multi-pronged approach to identify and characterize the off-target interactions of this compound, combining computational, biochemical, and cellular methods.
Initial specificity screening of this compound has identified several off-target kinases, including RIOK1, MST4, RSK4, ATK1, KITD816V, ROCK1, and FLT3.[3] These findings underscore the importance of a systematic off-target profiling strategy. The following protocols are designed to confirm these known off-targets and to discover novel interacting partners.
I. In Silico Off-Target Prediction
Before embarking on extensive laboratory experiments, computational methods can provide a valuable preliminary assessment of potential off-target interactions. These approaches leverage the chemical structure of this compound to predict its binding affinity against a large database of protein targets.
Protocol 1: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Database Selection: Utilize publicly available or commercial databases that predict small molecule-protein interactions, such as ChEMBL, BindingDB, or commercial platforms that offer these services.
-
Prediction Tool Selection: Employ various in silico tools for prediction.[4][5][6][7] These can include:
-
Ligand-based methods: These compare this compound to molecules with known targets (e.g., SEA).
-
Structure-based methods (Docking): If the crystal structures of potential off-targets are available, molecular docking can predict binding modes and affinities.
-
-
Execution and Analysis: Submit the structure of this compound to the selected platforms. Analyze the results, focusing on proteins with high predicted binding scores. Prioritize potential off-targets for experimental validation based on their biological relevance and the strength of the prediction.
II. Biochemical Approaches for Off-Target Validation
Biochemical assays are essential for confirming direct interactions between this compound and its potential off-targets and for quantifying the potency of these interactions.
Kinase Profiling
A broad kinase panel screening is a crucial step to assess the selectivity of this compound across the human kinome.[8][9][10][11][12]
Protocol 2: Kinase Panel Screening
-
Service Provider Selection: Engage a contract research organization (CRO) that offers comprehensive kinase profiling services. These services typically provide access to a large panel of purified, active kinases.
-
Assay Format: Select an appropriate assay format, such as:
-
Radiometric Assays: A gold standard that directly measures the incorporation of a radiolabeled phosphate group onto a substrate.[12]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A robust, high-throughput method.
-
ADP-Glo™ Kinase Assay: Measures kinase activity by quantifying the amount of ADP produced.[10][11]
-
-
Experimental Design:
-
Single-Dose Screening: Initially screen this compound at a fixed concentration (e.g., 1 µM) against the entire kinase panel to identify potential "hits" (kinases inhibited above a certain threshold, e.g., >50%).
-
Dose-Response (IC50) Determination: For the hits identified in the initial screen, perform a dose-response analysis to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
-
-
Data Analysis: The CRO will provide a detailed report. Summarize the data in a table, highlighting the on-target (STK33) and significant off-target kinases with their corresponding IC50 values.
Data Presentation: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1 µM |
| STK33 (On-Target) | 11 | 98% |
| RIOK1 | 50 | 97% |
| MST4 | 75 | 96% |
| RSK4 | 120 | 89% |
| ATK1 | 150 | 85% |
| KIT (D816V) | 180 | 85% |
| ROCK1 | 250 | 84% |
| FLT3 | 300 | 81% |
| Novel Off-Target 1 | XXX | XX% |
| Novel Off-Target 2 | XXX | XX% |
III. Cellular Approaches for Target Engagement and Off-Target Identification
Cell-based assays are critical for confirming that this compound engages its targets within a physiological context and for identifying novel off-targets in an unbiased manner.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a small molecule to its target protein in intact cells or cell lysates.[13][14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express STK33 and potential off-targets) to 80-90% confluency.
-
Compound Treatment: Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for a specified time (e.g., 1-3 hours).
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Quantify the amount of soluble target protein (STK33 and known or suspected off-targets) in the supernatant using Western blotting or an ELISA-based method like AlphaScreen®.[16]
-
Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with specific primary antibodies for the proteins of interest.
-
-
Data Analysis: Plot the band intensities (or signal) for each protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation: CETSA Results for this compound
| Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - this compound | Thermal Shift (ΔTm, °C) |
| STK33 | 52.5 | 58.0 | +5.5 |
| MST4 | 54.0 | 57.5 | +3.5 |
| RIOK1 | 51.0 | 54.0 | +3.0 |
| Control Protein | 60.0 | 60.0 | 0.0 |
Affinity-Based Proteomics
Affinity-based proteomics is an unbiased approach to identify the full spectrum of proteins that interact with this compound in a complex biological sample.[17][18][19][20] This method typically involves immobilizing the drug molecule on a solid support to "pull down" its binding partners.
Protocol 4: Affinity-Based Protein Profiling (AfBPP)
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a resin (e.g., agarose beads). It is crucial that the modification does not significantly alter the compound's binding properties.
-
Affinity Matrix Preparation: Covalently attach the modified this compound to streptavidin-coated beads (if biotinylated) or activated agarose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-conjugated beads.
-
As a negative control, incubate the lysate with beads that have not been conjugated with the compound or with beads conjugated with an inactive analog of this compound.
-
To identify specific binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the affinity matrix.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify the proteins that are specifically enriched in the this compound pull-down compared to the negative controls. Prioritize candidates for further validation based on their enrichment scores and biological function.
Data Presentation: Potential Off-Targets Identified by AfBPP
| Protein ID (UniProt) | Protein Name | Enrichment Score (Fold Change vs. Control) | Notes |
| Q9H2K8 | STK33 | 50.2 | On-target, validation |
| Q9H4B4 | MST4 | 35.8 | Known off-target, validation |
| P19525 | RIOK1 | 28.1 | Known off-target, validation |
| PXXXXX | Novel Candidate 1 | 15.5 | Potential novel off-target |
| QYYYYY | Novel Candidate 2 | 12.3 | Potential novel off-target |
IV. Visualizing Workflows and Pathways
Caption: A comprehensive workflow for identifying and validating the off-target effects of this compound.
Caption: Potential signaling pathways affected by the on- and off-target activities of this compound.
V. Conclusion
A thorough understanding of the off-target profile of this compound is paramount for its development as a chemical probe or therapeutic agent. The integrated approach outlined in these application notes, combining in silico prediction, broad-panel biochemical screening, and cellular target engagement and identification, provides a robust framework for comprehensively characterizing the selectivity of this compound. The data generated from these protocols will be invaluable for interpreting the biological effects of this compound, anticipating potential side effects, and guiding future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 19. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD-8899 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD-8899. The information is tailored to address common and unexpected findings during experimentation, helping you to interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33), with an IC50 of 11 nM in biochemical assays.[1][2] It was developed to probe the function of STK33 in various cellular contexts, particularly in relation to KRAS-dependent cancers.
Q2: I'm not observing the expected cytotoxic effect on my KRAS-mutant cancer cell line. Is my this compound inactive?
This is a documented and important finding. Contrary to initial hypotheses based on RNAi knockdown studies that suggested STK33 is essential for the viability of KRAS-mutant cells, treatment with this compound at concentrations up to 20 μM has been shown to have no effect on the viability of a panel of 35 cancer cell lines, including those with KRAS mutations.[1] This suggests that the kinase-inhibitory function of STK33 may not be critical for the survival of these cells.
Q3: How can I confirm that this compound is cell-permeable and active in my cellular experiments?
Q4: What are the known off-target kinases for this compound?
Kinase profiling has revealed that this compound has several off-target effects. The most significant of these are summarized in the table below. Researchers should be aware of these off-targets when interpreting experimental outcomes.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM |
| RIOK1 | 97% |
| MST4 | 96% |
| STK33 | 89% |
| RSK4 | 89% |
| ATK1 | 85% |
| KITD816V | 85% |
| ROCK1 | 84% |
| FLT3 | 81% |
Data sourced from Luo et al., 2012.[1]
Table 2: Potency of this compound
| Assay Type | Metric | Value |
| Biochemical STK33 Assay | IC50 | 11 nM |
Data sourced from Luo et al., 2012 and MedchemExpress.[1][2]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter when using this compound.
Issue 1: No effect on KRAS-mutant cell viability.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Perform a control experiment to verify that this compound is active in your cells. As described in FAQ 3, assess the phosphorylation of the MST4 substrate, ezrin, via Western Blot. A reduction in p-ezrin levels will confirm the compound is cell-permeable and active.
-
Consider Alternative Hypotheses: Re-evaluate the hypothesis that STK33 kinase inhibition should induce cytotoxicity in your specific cell line. The lack of an effect is, in itself, a significant finding.
-
Issue 2: Unexpected phenotypic changes unrelated to cell viability.
-
Possible Explanation 1: Off-target effects. this compound inhibits several other kinases with high potency (see Table 1). The observed phenotype may be a result of the inhibition of one or more of these off-target kinases.[1]
-
Troubleshooting Steps:
-
Review Off-Target Kinase Functions: Research the cellular roles of the known off-targets of this compound (e.g., MST4, ROCK1). The observed phenotype may align with the known functions of these kinases.
-
Use a Structurally Unrelated Inhibitor: If possible, use a structurally different inhibitor of STK33 (if available) to see if the phenotype is recapitulated.
-
Knockdown/Overexpression Studies: Use genetic approaches (siRNA, shRNA, CRISPR) to modulate the expression of the off-target kinases to see if this phenocopies the effect of this compound.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to verify the engagement of this compound with its target (STK33) or off-targets (e.g., MST4) in intact cells.
-
Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the extent of protein aggregation upon heating to determine target engagement.[4][5][6]
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.[5][6]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature by Western Blotting.
-
Data Analysis: Plot the relative band intensity against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
2. Western Blot for p-Ezrin (MST4 Activity Marker)
-
Principle: To indirectly confirm the cellular activity of this compound by assessing the phosphorylation of an MST4 substrate.
-
Methodology:
-
Cell Treatment: Treat NOMO-1 cells (or another suitable cell line) with varying concentrations of this compound (e.g., 1, 10, 20 µM) and a vehicle control for 24 hours.[2]
-
Cell Lysis: Prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ezrin and total ezrin (as a loading control).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the ratio of p-ezrin to total ezrin.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: this compound mechanism of action and off-target effects.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Optimizing BRD-8899 concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BRD-8899, a potent STK33 kinase inhibitor. The primary focus is to help users minimize off-target effects during their experiments by selecting the appropriate concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is Serine/Threonine Kinase 33 (STK33). It has been reported to inhibit STK33 with an IC50 of 11 nM in biochemical assays.[1]
Q2: What are the known major off-targets of this compound?
A2: Kinase profiling studies have shown that this compound has significant off-target activity against several other kinases. At a concentration of 1 µM, it can inhibit RIOK1, MST4, RSK4, ATK1, KITD816V, ROCK1, and FLT3.[2][3]
Q3: At what concentrations has this compound been tested in cell-based assays?
A3: this compound has been evaluated in cell-based assays at concentrations up to 20 µM.[2][3] These studies confirmed that the compound is cell-permeable and active in a cellular context, as evidenced by the decreased phosphorylation of ezrin, a substrate of the off-target kinase MST4.[1][2][3]
Q4: Is there a recommended starting concentration for my experiments?
A4: For initial experiments, it is advisable to start with a concentration range that brackets the on-target IC50. A good starting point would be between 10 nM and 100 nM. However, given the significant off-target effects observed at higher concentrations, a careful dose-response study is crucial for your specific cell type and endpoint.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular phenotypes that may be due to off-target effects.
Possible Cause: The concentration of this compound being used is likely high enough to significantly inhibit one or more of its known off-target kinases.
Solution:
-
Review the Kinase Selectivity Data: Refer to the table below to understand which kinases are inhibited by this compound at various concentrations.
-
Perform a Dose-Response Experiment: Titrate this compound from a low concentration (e.g., 1 nM) to a high concentration (e.g., 10 µM) and monitor both your desired on-target effect and the unexpected phenotype. This will help you identify a concentration window where you observe the on-target effect with minimal off-target phenotypes.
-
Use a More Selective Inhibitor (if available): If minimizing off-target effects is critical and a more selective inhibitor for STK33 is available, consider using it as a control to confirm that your observed phenotype is due to STK33 inhibition.
-
Employ Orthogonal Approaches: Use techniques like RNAi or CRISPR to specifically knock down STK33 and see if you can replicate the on-target phenotype without the compound-induced off-target effects.
Issue 2: I am not observing any effect on my target of interest.
Possible Cause:
-
The concentration of this compound is too low.
-
The chosen cell line may not be sensitive to STK33 inhibition for the measured endpoint.
-
The experimental endpoint is not a direct readout of STK33 activity.
Solution:
-
Increase the Concentration: Gradually increase the concentration of this compound in your experiment. Refer to the provided data for concentrations at which cellular activity has been observed (e.g., 1-20 µM for inhibition of the MST4 substrate).[1]
-
Confirm Target Engagement: If possible, use a downstream biomarker of STK33 activity to confirm that the compound is engaging its target in your cellular system.
-
Cell Line Sensitivity: Research whether STK33 is known to be a critical kinase in your chosen cell line or for your biological question. Previous studies have shown that despite potent STK33 inhibition, this compound did not affect the viability of KRAS-dependent cancer cells.[2][4]
Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity/Inhibition | Concentration | Reference |
| STK33 | IC50 = 11 nM | N/A | [1] |
| STK33 | 89% inhibition | 1 µM | [2][3] |
| RIOK1 | 97% inhibition | 1 µM | [2][3] |
| MST4 | 96% inhibition | 1 µM | [2][3] |
| RSK4 | 89% inhibition | 1 µM | [2][3] |
| ATK1 | 85% inhibition | 1 µM | [2] |
| KITD816V | 85% inhibition | 1 µM | [2][3] |
| ROCK1 | 84% inhibition | 1 µM | [2][3] |
| FLT3 | 81% inhibition | 1 µM | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| NOMO-1 | p-Ezrin levels (MST4 substrate) | 1, 10, 20 µM | Decreased p-Ezrin levels | [1] |
| 35 Cancer Cell Lines | Cell Viability | Up to 20 µM | No effect on cell viability | [2][3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Plating: Plate your cells of interest at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in your cell culture medium. A recommended starting range for the final concentrations is 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from your cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure your on-target and potential off-target endpoints. This could include western blotting for a specific phosphoprotein, a cell viability assay, or a functional assay.
-
Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 for your desired effect and to identify the concentration at which off-target effects become apparent.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BRD-8899 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STK33 inhibitor, BRD-8899. Particular focus is given to overcoming issues of insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] It has an in vitro IC50 of 11 nM against STK33.[1] STK33 is a kinase implicated in the proliferation and survival of certain cancer cells.
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the cause of this?
This compound is a hydrophobic molecule and, like many kinase inhibitors, has low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous cell culture medium, the compound can precipitate out of solution as its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Are there any known off-target effects of this compound?
Yes, in addition to STK33, this compound has been shown to inhibit other kinases, notably MST4.[4] This off-target activity has been used as an indirect biomarker to confirm the cellular uptake and activity of this compound by observing the decreased phosphorylation of the MST4 substrate, ezrin.[4]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve issues related to the insolubility of this compound in cell culture media.
Problem: Precipitate formation upon dilution of this compound stock solution in cell culture medium.
Table 1: Troubleshooting Summary
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a less concentrated stock solution in DMSO. |
| Rapid Dilution | Add the stock solution to the medium dropwise while vortexing. |
| Low Medium Temperature | Pre-warm the cell culture medium to 37°C before adding the inhibitor. |
| Insufficient Mixing | Gently vortex or sonicate the final working solution. |
| Final Concentration Too High | Determine the maximum soluble concentration of this compound in your specific medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol provides a stepwise method for diluting the DMSO stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
To prepare a 10 µM working solution, perform a serial dilution. First, dilute the 10 mM stock 1:100 in pre-warmed medium to create an intermediate 100 µM solution.
-
Add the stock solution dropwise to the pre-warmed medium while gently vortexing the tube. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration.
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication in a water bath sonicator may help to redissolve it.
-
Use the freshly prepared working solution immediately for treating cells.
Note: The maximum achievable concentration of this compound in your specific cell culture medium may vary. It is recommended to perform a solubility test by preparing a serial dilution and observing for precipitation.
Visualizations
STK33 Signaling Pathway
STK33 has been implicated in cancer cell proliferation and survival through various signaling pathways. Under hypoxic conditions, HIF-1α can upregulate STK33 expression. STK33, stabilized by the HSP90 chaperone protein, can then promote cell proliferation and angiogenesis, potentially through pathways involving c-Myc and the phosphorylation of ERK2, which in turn can activate downstream transcription factors like c-FOS, CREB, and ELK1.[5][6][7][8]
Caption: Simplified STK33 signaling pathway in cancer.
Experimental Workflow: Preparing this compound Working Solution
This workflow outlines the key steps to prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD8899 supplier | CAS 1404437-50-8 | STK33 Inhibitor | AOBIOUS [aobious.com]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating BRD-8899 and Potential Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). The primary focus is to address the observed lack of efficacy in certain cancer cell lines, particularly those with KRAS mutations, and to provide experimental strategies to investigate potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our KRAS-mutant cancer cell line, but we do not observe any effect on cell viability. Is the compound inactive?
A1: Not necessarily. While this compound is a biochemically potent inhibitor of STK33, published studies have shown that it does not affect the viability of KRAS-dependent cancer cells at concentrations up to 20 μM.[1][2] This suggests that the lack of a cytotoxic effect is a known characteristic of this compound in this context, rather than an issue with compound inactivity. The primary reasons for this observation are thought to be that either STK33 kinase activity is not essential for the survival of these cells, or that cells have intrinsic or rapidly acquired resistance mechanisms.
Q2: How can we confirm that this compound is entering our cells and is active?
A2: A direct biomarker for STK33 kinase activity in cells has not been well-established. However, this compound is also known to inhibit MST4 kinase. Therefore, you can indirectly confirm the cellular uptake and activity of this compound by measuring the phosphorylation of the MST4 substrate, ezrin (p-Ezrin).[1] A decrease in p-Ezrin levels upon treatment with this compound would suggest that the compound is cell-permeable and capable of inhibiting its kinase targets.
Q3: What are the potential mechanisms of resistance to this compound?
A3: The term "resistance" in the context of this compound's effect on KRAS-mutant cells can refer to several possibilities:
-
Target Non-Dependence: The primary hypothesis is that KRAS-mutant cancer cells are not dependent on the kinase activity of STK33 for their survival.[1] Therefore, even potent inhibition of STK33 does not induce cell death.
-
Off-Target Effects: The cellular effects observed may be due to the inhibition of other kinases, such as MST4.[1]
-
Compensatory Signaling Pathways: Cancer cells may activate alternative "bypass" signaling pathways to overcome the inhibition of STK33. In KRAS-driven cancers, pathways such as the MAPK/ERK and PI3K/AKT/mTOR are common sources of resistance.[3][4]
-
Drug Efflux: While less explored for this specific compound, multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
Troubleshooting Guide
This guide provides a structured approach to investigating why this compound may not be eliciting the expected phenotype in your experiments.
Problem 1: No observed effect on cell viability.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Target Non-Dependence | Confirm the lack of viability effect using a robust cell viability assay (e.g., CellTiter-Glo®). Test a wide concentration range of this compound (e.g., 10 nM to 20 µM). | No significant decrease in cell viability is observed even at high concentrations. |
| Insufficient Compound Activity in Cells | Perform a Western blot to assess the phosphorylation of the indirect target, p-Ezrin, upon this compound treatment. | A dose-dependent decrease in p-Ezrin levels is observed, confirming cellular uptake and kinase inhibition. |
| Activation of Bypass Pathways | Use phospho-specific antibodies to probe for the activation of key nodes in common resistance pathways (e.g., p-ERK, p-AKT) via Western blot. | Increased phosphorylation of key signaling proteins in the presence of this compound. |
Problem 2: How to investigate potential bypass pathways.
| Experimental Approach | Methodology | Data Interpretation |
| Phospho-proteomic Profiling | Utilize mass spectrometry-based phospho-proteomics to get a global view of signaling changes upon this compound treatment. | Identify upregulated signaling pathways that could be compensating for STK33 inhibition. |
| Combination Therapy Screen | Perform a screen with a panel of inhibitors targeting common escape pathways (e.g., MEK inhibitors, PI3K/mTOR inhibitors) in combination with this compound. | Synergistic cell killing with a particular inhibitor combination would suggest the involvement of that pathway in resistance. |
| Genetic Knockdown/Out | Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout key components of suspected bypass pathways and assess sensitivity to this compound. | Increased sensitivity to this compound upon genetic perturbation of a specific pathway component. |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Ezrin
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against p-Ezrin and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Ezrin signal to the loading control.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for investigating resistance to this compound.
Caption: Signaling pathways relevant to this compound and potential resistance.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors [mdpi.com]
Technical Support Center: BRD-8899 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of Serine/Threonine Kinase 33 (STK33), with a reported in vitro IC50 of 11 nM.[1] While STK33 is its intended primary target, it is crucial to confirm its engagement in a cellular context to validate experimental findings.
Q2: How can I confirm that this compound is entering the cells and engaging its target?
Directly assessing STK33 engagement in cells can be challenging due to low protein expression and the lack of a direct biomarker for its activity.[2] A well-established indirect method is to measure the inhibition of a known off-target kinase, MST4, whose activity is also potently inhibited by this compound.[2][3] This is achieved by monitoring the phosphorylation of the MST4 substrate, ezrin.[2][3] A reduction in phosphorylated ezrin (p-Ezrin) levels upon treatment with this compound indicates that the compound has entered the cells and is active as a kinase inhibitor.[2]
Q3: Are there other general methods to assess the target engagement of kinase inhibitors like this compound?
Yes, several biophysical and biochemical methods can be employed to measure the interaction between a small molecule and its protein target within a cell. These include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile.[4][5][6]
-
Immunoprecipitation (IP) followed by Western Blot: This technique can be used to assess changes in protein-protein interactions or post-translational modifications that are dependent on the target kinase's activity.
-
Kinobeads / Chemical Proteomics: This approach uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[7][8][9][10] By pre-treating cells with this compound, one can observe which kinases are competed off the beads, thus identifying the compound's targets.
Troubleshooting Guides
Indirect Target Engagement Assay (p-Ezrin Western Blot)
| Problem | Possible Cause | Solution |
| No change in p-Ezrin levels after this compound treatment. | Compound Inactivity: this compound may have degraded. | Use a fresh stock of the compound and verify its integrity. |
| Insufficient Treatment Time/Concentration: The incubation time or concentration of this compound may be too low. | Perform a dose-response and time-course experiment. A study showed decreased p-Ezrin with 1-20 µM this compound for 24 hours in NOMO-1 cells.[1] | |
| Cell Line Specificity: The expression of MST4 or ezrin might be low in your chosen cell line. | Confirm the expression of MST4 and ezrin in your cell line via Western blot or qPCR. The effect on p-Ezrin was observed in NOMO-1 cells.[1][2] | |
| Poor Antibody Quality: The antibodies for p-Ezrin or total ezrin may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Use antibodies from a reputable supplier. | |
| High background on the Western blot. | Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps. |
| Issues with IP (if applicable): Incomplete washing or elution can lead to background. | Increase the number and stringency of wash steps. Optimize the elution buffer. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, or health can affect signaling pathways. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Inaccurate Drug Concentration: Errors in serial dilutions. | Prepare fresh drug dilutions for each experiment and verify concentrations. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed. | No Target Engagement: this compound may not be binding to STK33 or other targets in your cellular context. | Confirm target engagement with an orthogonal method. |
| Suboptimal Assay Conditions: The heating time, temperature range, or lysis conditions may not be optimal. | Optimize the CETSA protocol for your specific target and cell line. | |
| High variability in protein levels. | Uneven Heating: Inconsistent heating across samples. | Use a PCR cycler with a thermal gradient function for precise and uniform heating. |
| Incomplete Lysis: Inefficient cell lysis can lead to variable protein extraction. | Optimize the lysis buffer and procedure. Ensure complete cell disruption. |
Experimental Protocols
Protocol 1: Indirect Assessment of this compound Target Engagement via Western Blot for Phospho-Ezrin
This protocol is adapted from studies demonstrating this compound's effect on the MST4 substrate, p-Ezrin.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., NOMO-1) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Ezrin (Thr567) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Ezrin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
This is a general workflow for performing a CETSA experiment.
-
Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a PCR cycler.
-
Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Detection:
-
Analyze the soluble protein fractions by Western blot using an antibody specific for the target protein (STK33).
-
The presence of a band at higher temperatures in the drug-treated sample compared to the control indicates thermal stabilization and therefore, target engagement.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of STK33 and the off-target MST4, leading to reduced Ezrin phosphorylation.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to detect target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
Validation & Comparative
Validating the On-Target Effects of BRD-8899 on STK33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). By examining this compound's performance against alternative STK33 inhibitors and genetic knockdown approaches, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at understanding STK33 function.
Executive Summary
STK33 has emerged as a potential therapeutic target in various diseases, particularly in cancers with KRAS mutations. This compound was developed as a selective, low-nanomolar inhibitor of STK33's kinase activity. However, a critical finding in the field is that despite its high biochemical potency, this compound, along with other similar inhibitors, has failed to demonstrate significant cytotoxic effects in KRAS-dependent cancer cell lines. This contrasts with the effects observed following genetic knockdown of STK33, suggesting a potential divergence between inhibiting the kinase function and the overall cellular dependency on the STK33 protein. This guide delves into the data and protocols that underpin these findings, offering a clear comparison for researchers navigating this complex area.
Comparative Analysis of STK33 Inhibition Strategies
The validation of a small molecule inhibitor's on-target effects requires a multi-faceted approach, including biochemical characterization, assessment of cellular activity, and comparison with alternative methods of target modulation.
In Vitro Potency and Selectivity
This compound demonstrates high potency against STK33 in biochemical assays. A comparison with another well-characterized STK33 inhibitor, ML281, reveals similar in vitro efficacy.
| Compound | Target | IC50 (nM) | Selectivity Highlights |
| This compound | STK33 | 11[1][2] | - 89% inhibition of STK33 at 1 µM[1] - Significant off-target inhibition of RIOK1 (97%), MST4 (96%), RSK4 (89%), ATK1 (85%), KITD816V (85%), ROCK1 (84%), and FLT3 (81%) at 1 µM[1] |
| ML281 | STK33 | 14[3][4] | - >700-fold selective over PKA[4] - 550-fold selective over Aurora B[4] - Profiled against 83 kinases, with significant inhibition of only FLT3 and KDR besides STK33[5] |
Cellular Activity: Pharmacological vs. Genetic Approaches
A key aspect of validating this compound's on-target effects is comparing its cellular phenotype to that induced by genetic knockdown of STK33. Studies have consistently shown a discrepancy between these two approaches in the context of KRAS-dependent cancer cell viability.
| Method | Approach | Effect on KRAS-Dependent Cancer Cell Viability | Key Findings |
| Pharmacological Inhibition (this compound) | Treatment with µM concentrations | No significant effect[1][2] | Despite potent in vitro inhibition of STK33 kinase activity, this compound does not kill KRAS-mutant cells.[1][2] |
| Pharmacological Inhibition (ML281) | Treatment with µM concentrations | No significant effect[5] | Similar to this compound, ML281 does not show selective killing of KRAS-dependent cancer cells.[5] |
| Genetic Knockdown (shRNA/siRNA) | Suppression of STK33 expression | Decreased cell viability | Knockdown of STK33 has been shown to selectively kill mutant KRAS-dependent cancer cells in some studies. |
This disparity suggests that either the kinase activity of STK33 is not the sole contributor to cell survival, or that the inhibitors do not achieve sufficient target engagement in the cellular environment to replicate the effects of genetic knockdown.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vitro STK33 Kinase Inhibition Assay (Biochemical)
This protocol is a generalized procedure based on typical kinase assays used in the referenced studies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against STK33.
Materials:
-
Recombinant full-length human STK33 protein
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
96-well or 384-well assay plates
Procedure:
-
Prepare a reaction mixture containing STK33 enzyme and MBP substrate in kinase assay buffer.
-
Add serially diluted test compounds to the assay plate.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of STK33 inhibitors or genetic knockdown on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., KRAS-mutant and KRAS-wild-type)
-
Cell culture medium and supplements
-
96-well opaque-walled multiwell plates
-
Test compounds (e.g., this compound) or siRNA/shRNA constructs
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
For pharmacological inhibition, treat cells with a serial dilution of the test compound. For genetic knockdown, transfect cells with siRNA or shRNA constructs targeting STK33 or a non-targeting control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated or non-targeting control cells.
Western Blot for p-Ezrin (Cellular Biomarker for this compound Activity)
Objective: To indirectly assess the cellular activity of this compound by measuring the phosphorylation of Ezrin, a substrate of the off-target kinase MST4.[1]
Materials:
-
Cell line known to express MST4 and Ezrin (e.g., NOMO-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Ezrin (Thr567), anti-total Ezrin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ezrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Ezrin and the loading control to normalize the p-Ezrin signal.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
STK33 Signaling Context
Caption: Simplified STK33 signaling network, highlighting its proposed role downstream of mutant KRAS and its influence on pro-survival and proliferative pathways.
Experimental Workflow for On-Target Validation
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
BRD-8899 vs. RNAi for Studying STK33 Function: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Serine/Threonine Kinase 33 (STK33), choosing the right tool to probe its function is critical. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor BRD-8899 and RNA interference (RNAi) technologies (siRNA and shRNA).
This comparison delves into their mechanisms of action, presents a summary of experimental data, and provides detailed protocols for key assays. A central theme that emerges from the literature is a notable discrepancy in experimental outcomes between these two approaches, particularly concerning the role of STK33 in the viability of KRAS-mutant cancer cells.
Mechanisms of Action: A Tale of Two Approaches
This compound: Targeting Kinase Activity
This compound is a potent and selective small molecule inhibitor of STK33, with an IC50 of 11 nM in biochemical assays.[1] It functions by binding to the ATP-binding pocket of the STK33 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This allows for the specific investigation of the kinase-dependent functions of STK33. However, it is important to note that this inhibitor may not affect the non-kinase functions of STK33, such as its potential scaffolding roles in protein complexes.
RNAi: Silencing Gene Expression
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules.[2] This is achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the STK33 mRNA sequence. This leads to the degradation of the STK33 mRNA and a subsequent reduction in the total STK33 protein level, affecting both kinase-dependent and -independent functions.
Performance Comparison: A Contradictory Landscape
Initial studies using RNAi screens identified STK33 as a synthetic lethal partner with oncogenic KRAS, suggesting that STK33 is essential for the viability of KRAS-dependent cancer cells.[3] However, subsequent studies with the potent and selective STK33 kinase inhibitor this compound failed to replicate this effect, showing no impact on the viability of the same cancer cell lines.[1][4] This discrepancy is a critical consideration for researchers.
Quantitative Data Summary
| Parameter | RNAi (shRNA/siRNA) | This compound | Key Findings & References |
| Effect on Viability of KRAS-Mutant Cancer Cells | Significant reduction in cell viability. | No significant effect on cell viability at concentrations up to 20 µM. | RNAi screens identified STK33 as essential for the survival of KRAS-mutant cells. In contrast, this compound, a potent STK33 kinase inhibitor, did not affect the viability of these cells, suggesting that the kinase activity of STK33 may not be essential for their survival.[1][3][4] |
| Effect on STK33 Protein Levels | Decreases total STK33 protein levels. | Does not affect total STK33 protein levels. | RNAi leads to the degradation of STK33 mRNA, resulting in reduced protein expression. This compound inhibits the kinase activity without altering the protein level.[2] |
| Specificity | Can have off-target effects by silencing unintended mRNAs. | Can have off-target effects by inhibiting other kinases. | While designed to be specific, both methods can have off-target effects. The specificity of RNAi depends on the sequence design, while the specificity of this compound is determined by its binding affinity to other kinases. |
Signaling Pathways and Experimental Workflows
STK33 Signaling Pathway
STK33 has been implicated in several signaling pathways, often in the context of cancer. It has been identified as a downstream effector of oncogenic KRAS and is regulated by the hypoxia-inducible factor 1-alpha (HIF1α). STK33 can phosphorylate vimentin and has been linked to the ERK/MAPK signaling pathway.
Caption: STK33 is regulated by oncogenic KRAS and HIF1α and phosphorylates downstream targets like vimentin, influencing the ERK/MAPK pathway. Its direct role in the viability of KRAS-mutant cells is debated.
Experimental Workflow: this compound vs. RNAi
A typical workflow to compare the effects of this compound and RNAi on STK33 function involves parallel experiments where cancer cells are treated with the inhibitor or transfected with siRNA/shRNA targeting STK33.
Caption: Comparative workflow for studying STK33 function using this compound and RNAi, followed by downstream functional assays.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for assessing cell viability after treatment with this compound or transfection with STK33 RNAi.
Materials:
-
Cancer cell lines (e.g., NOMO-1, SKM-1)
-
96-well opaque-walled plates
-
This compound (dissolved in DMSO)
-
STK33 siRNA or shRNA and transfection reagent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment:
-
This compound: Add this compound at various concentrations (e.g., 0.01 to 20 µM) to the wells. Include a DMSO-only control.
-
RNAi: Transfect cells with STK33 siRNA/shRNA or a scrambled control according to the manufacturer's protocol.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings of treated cells to the control cells to determine the percentage of cell viability.
Western Blotting for STK33 and Downstream Targets
This protocol is for detecting changes in STK33 protein levels (after RNAi) and the phosphorylation of its downstream targets (after this compound or RNAi treatment).
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STK33, anti-phospho-Vimentin, anti-Vimentin, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vitro STK33 Kinase Assay
This protocol can be used to confirm the inhibitory activity of this compound on STK33.
Materials:
-
Recombinant human STK33 protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive assays
-
This compound
-
Reaction termination solution (e.g., SDS-PAGE loading buffer or phosphoric acid)
-
Detection method (e.g., autoradiography or luminescence-based ATP detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant STK33 enzyme, kinase buffer, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations. Include a DMSO-only control.
-
Initiation: Start the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
Detection:
-
Radioactive: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and quantify the phosphorylated substrate.
-
Non-radioactive: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion: Choosing the Right Tool for the Question
The choice between this compound and RNAi for studying STK33 function depends on the specific research question.
-
To study the role of STK33's kinase activity: this compound is the more appropriate tool as it directly inhibits the catalytic function of the enzyme.
-
To investigate the overall importance of the STK33 protein, including its non-kinase functions: RNAi is the preferred method as it reduces the total protein level.
The conflicting results regarding the viability of KRAS-mutant cancer cells highlight the importance of using both approaches to gain a comprehensive understanding of STK33 biology. The lack of a cell death phenotype with this compound suggests that the kinase activity of STK33 may be dispensable for the survival of these cells, and the effects observed with RNAi could be due to off-target effects or the requirement of a non-kinase function of STK33. Researchers should carefully consider these possibilities when designing experiments and interpreting their results.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BRD-8899 Results with Genetic Approaches
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of a novel pharmacological agent, BRD-8899, with established genetic methods for target validation. For the purpose of this illustrative guide, this compound is presented as a hypothetical, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2] The data presented herein are representative examples derived from typical experimental outcomes in the field.
The primary objective is to demonstrate how genetic approaches, such as CRISPR/Cas9-mediated gene knockout and shRNA-mediated gene knockdown, can be used to validate the on-target effects of a small molecule inhibitor. This guide will detail the expected concordant results between pharmacological inhibition with this compound and genetic perturbation of its target, mTOR.
Comparative Data Summary
The following tables summarize the quantitative data from key experiments designed to assess the impact of this compound and genetic mTOR inhibition on downstream signaling and cell proliferation in a hypothetical human colorectal cancer cell line (HCT116).
Table 1: Effect of this compound and Genetic Inhibition on mTOR Pathway Phosphorylation
| Treatment/Modification | p-mTOR (Ser2448) (% of Control) | p-S6K1 (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% | 100% |
| This compound (1 µM) | 12% | 18% | 25% |
| Scrambled shRNA Control | 98% | 95% | 99% |
| MTOR shRNA | 25% | 30% | 38% |
| Wild-Type (WT) HCT116 | 100% | 100% | 100% |
| MTOR CRISPR KO | <5% | <10% | <15% |
Data are presented as the mean percentage of protein phosphorylation relative to the corresponding control group, as determined by Western blot analysis. Lower percentages indicate stronger inhibition of the signaling pathway.
Table 2: Effect of this compound and Genetic Inhibition on Cell Proliferation
| Treatment/Modification | Cell Viability (% of Control) after 72h |
| Vehicle Control (DMSO) | 100% |
| This compound (1 µM) | 45% |
| Scrambled shRNA Control | 99% |
| MTOR shRNA | 52% |
| Wild-Type (WT) HCT116 | 100% |
| MTOR CRISPR KO | 38% |
Cell viability was assessed using a luminescent ATP-based assay (CellTiter-Glo®). Data are presented as the mean percentage of viable cells relative to the corresponding control group. A lower percentage indicates a stronger anti-proliferative effect.[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the general experimental workflow are provided below to clarify the relationships between the different components of this validation study.
References
- 1. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. mTOR Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. ulab360.com [ulab360.com]
- 6. scribd.com [scribd.com]
- 7. ch.promega.com [ch.promega.com]
Is BRD-8899 a better chemical probe than previously identified STK33 inhibitors?
An objective analysis of BRD-8899 against other notable STK33 inhibitors, supported by experimental data, to guide researchers in selecting the appropriate chemical probe for their studies.
Serine/threonine kinase 33 (STK33) has garnered significant interest as a potential therapeutic target in various diseases, including cancer and, more recently, for non-hormonal male contraception.[1] The initial hypothesis linking STK33 to KRAS-dependent cancers spurred the development of early inhibitors like this compound.[2][3][4] However, subsequent research has revealed conflicting evidence regarding its role in oncology, alongside the discovery of more potent and selective inhibitors.[5][6] This guide provides a detailed comparison of this compound with other key STK33 inhibitors, presenting their performance based on available experimental data.
Comparative Analysis of STK33 Inhibitors
The landscape of STK33 inhibitors has evolved significantly since the development of this compound. While this compound demonstrated low nanomolar potency in biochemical assays, its efficacy in cell-based models for KRAS-dependent cancers was limited.[2][3] Newer compounds, such as ML281 and CDD-2807, have since been developed, offering different selectivity profiles and demonstrating utility in different biological contexts.
| Inhibitor | IC50 (nM) | Kd (nM) | Key Selectivity Notes | Cell-Based Activity |
| This compound | 11[2][7] | 1.2[6] | Off-target inhibition of RIOK1, MST4, RSK4, ATK1, KIT, ROCK1, and FLT3.[2] | Failed to kill KRAS-mutant cells at concentrations up to 20 μM.[2] |
| ML281 | 14[8][9] | 39.6[6] | Greater selectivity against PKA and AurB compared to other early inhibitors.[10][11] | Suppressed cell viability of NCI-H446 cells at 10 μM.[9] |
| CDD-2807 | 9.2[12] | 0.018 (for analog CDD-2211)[13] | >9-fold selective for STK33 over other kinases, with some off-target activity on CLK1, CLK2, CLK4, and RET.[6] | Demonstrates nanomolar cellular potency and induces a reversible contraceptive effect in mice.[12][13] |
| STK33-IN-1 | 7[8] | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
Understanding the cellular context of STK33 is crucial for interpreting inhibitor data. STK33 has been implicated in several signaling pathways, including those promoting cell proliferation and survival.
The evaluation of STK33 inhibitors typically follows a standardized workflow, progressing from biochemical assays to cellular and in vivo models.
Experimental Protocols
A critical evaluation of chemical probes requires an understanding of the methodologies used to generate the comparative data. Below are summaries of key experimental protocols.
Kinase Inhibition Assay (Biochemical Potency)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of STK33 by 50% (IC50).
-
General Procedure: Recombinant STK33 protein is incubated with a kinase substrate (e.g., a peptide) and ATP (often radiolabeled [γ-³²P]-ATP or in a system with a detection antibody). The inhibitor is added at varying concentrations. The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. The IC50 value is then calculated from the dose-response curve.
Competition Binding Assay (Binding Affinity)
-
Objective: To measure the binding affinity (Kd) of an inhibitor to STK33.
-
General Procedure: A known fluorescent tracer that binds to the kinase active site is incubated with the STK33 protein. The inhibitor is then added in increasing concentrations, displacing the tracer. The change in a fluorescence-based signal (e.g., LanthaScreen TR-FRET) is measured to determine the binding affinity of the test compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular Potency)
-
Objective: To measure the apparent affinity of a test compound against a kinase target in live cells.
-
General Procedure: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is added. When the tracer binds to the kinase-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. The addition of a test compound that competes with the tracer for binding to the kinase results in a decrease in the BRET signal, which is used to quantify the compound's intracellular potency.
Cell Viability Assays
-
Objective: To assess the effect of the inhibitor on cell survival and proliferation.
-
General Procedure: Cancer cell lines (e.g., KRAS-mutant lines) are seeded in multi-well plates and treated with the inhibitor at a range of concentrations for a specified duration (e.g., 72 hours). Cell viability is then measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The results are used to determine if the inhibitor selectively kills cancer cells.
Conclusion: Which Probe is "Better"?
The determination of a "better" chemical probe is entirely context-dependent.
-
This compound: While a potent biochemical inhibitor of STK33, this compound has significant off-target effects and, crucially, failed to demonstrate the expected synthetic lethality in KRAS-dependent cancer cells.[2] This finding has led to the view that inhibition of STK33's kinase activity may not be a viable anti-KRAS therapeutic strategy.[2][3][4] Therefore, for studying KRAS-driven cancers, this compound may serve as a negative control or a tool to probe the consequences of inhibiting its specific off-targets.
-
ML281: This inhibitor offers a different chemical scaffold and improved selectivity over some kinases compared to earlier compounds.[10][11] It represents an alternative tool for researchers wishing to avoid the specific off-target profile of this compound while investigating the cellular functions of STK33.
-
CDD-2807: As a highly potent and more selective inhibitor, CDD-2807 has demonstrated clear in vivo efficacy, not in cancer models, but as a reversible male contraceptive in mice.[1][12] This makes CDD-2807 the superior probe for studying the role of STK33 in fertility and spermiogenesis . Its demonstrated ability to cross the blood-testis barrier without accumulating in the brain further enhances its utility as a tool compound for in vivo studies in this area.[1][12]
References
- 1. Kinase inhibitor induces reversible contraception in male mice | EurekAlert! [eurekalert.org]
- 2. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
Lack of BRD-8899 Efficacy in KRAS-Mutant Tumors: A Comparative Analysis
A comprehensive review of preclinical data demonstrates the serine/threonine kinase 33 (STK33) inhibitor, BRD-8899, lacks efficacy in cancer cell lines harboring KRAS mutations. This guide provides a comparative analysis of this compound's performance against alternative therapeutic strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Initial hypotheses suggested that tumors with oncogenic KRAS mutations develop a dependency on STK33 for survival, positioning it as a promising therapeutic target. However, extensive preclinical investigation, primarily centered around the potent and selective STK33 inhibitor this compound, has failed to substantiate this claim. Studies show that despite potent inhibition of STK33 in biochemical assays, this compound does not induce cell death in KRAS-mutant cancer cells.[1]
Comparative Efficacy of this compound and Alternative KRAS-Targeted Therapies
Subsequent drug development efforts have shifted towards direct inhibitors of mutant KRAS proteins, such as sotorasib and adagrasib, which have demonstrated clinical activity against KRAS G12C-mutant tumors. Additionally, indirect approaches, such as targeting the molecular chaperone HSP90, which is responsible for the stability of various oncoproteins, have shown promise in preclinical models of KRAS-mutant cancers.
The following tables summarize the in vitro efficacy of this compound in comparison to these alternative therapeutic agents in various KRAS-mutant cancer cell lines.
Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | This compound Effect on Cell Viability (at concentrations up to 20 μM) | Reference |
| 35 Cancer Cell Lines | Various | No effect observed | Luo et al., 2012, PNAS |
As reported in the primary literature, specific IC50 values for cell viability were not calculable as this compound did not induce cell death.
Table 2: In Vitro Efficacy of Sotorasib (AMG-510) in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 |
Table 3: In Vitro Efficacy of Adagrasib (MRTX849) in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 973 | 0.2 - 1042 |
| H1373 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H358 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H2122 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H2030 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10 - 973 | 0.2 - 1042 |
Note: A range of IC50 values is provided as reported by the supplier, reflecting variability across different experimental conditions.[2][3]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the studies evaluating this compound and its alternatives.
Biochemical Assay for STK33 Kinase Activity
The inhibitory activity of this compound against STK33 was determined using a biochemical kinase assay. In this assay, recombinant STK33 is incubated with a substrate (e.g., myelin basic protein) and radiolabeled ATP ([γ-33P]-ATP) in a suitable buffer system. The reaction is initiated by the addition of a Mg/ATP mixture and allowed to proceed at room temperature. The reaction is then stopped, and the phosphorylated substrate is captured on a filter. After washing to remove unincorporated ATP, the amount of incorporated radioactivity is quantified using a scintillation counter. The potency of the inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations and calculating the IC50 value.
Cell Viability Assay
Cell viability in the presence of this compound or alternative compounds was assessed using a variety of commercially available assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-based assays. The general workflow for these assays is as follows:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, sotorasib, adagrasib) or vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: The assay reagent (e.g., CellTiter-Glo® reagent, resazurin) is added to each well according to the manufacturer's instructions.
-
Signal Detection: After a short incubation with the reagent, the luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
Visualizing the KRAS Signaling Pathway and the Investigational Role of STK33
The following diagrams illustrate the canonical KRAS signaling pathway and the experimental workflow used to assess the efficacy of targeted inhibitors.
Caption: The KRAS signaling pathway and the hypothesized role of STK33.
Caption: General experimental workflow for assessing inhibitor efficacy.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
Independent Validation of BRD-8899's Specificity and Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine/threonine kinase 33 (STK33) inhibitor, BRD-8899, with alternative compounds. The following sections detail the specificity and potency of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compounds for their studies. A key focus of this analysis is the context of KRAS-dependent cancers, a therapeutic area for which STK33 was initially proposed as a target.
Comparative Analysis of STK33 Inhibitors
The landscape of STK33 inhibitors has evolved, with several compounds developed to probe the biological function of this kinase. While initial studies using RNA interference suggested that STK33 is essential for the survival of cancer cells with KRAS mutations, subsequent research with small molecule inhibitors, including this compound, has challenged this "synthetic lethal" relationship. Despite being a potent and selective inhibitor of STK33 in biochemical assays, this compound did not demonstrate selective lethality in KRAS-dependent cancer cell lines.[1] This section compares the potency and selectivity of this compound with other notable STK33 inhibitors.
Potency and Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound and its alternatives against STK33. It is important to note that the selectivity data for each compound were generated in different studies and may not be directly comparable due to variations in the kinase panels and assay conditions used.
| Compound | Target | IC50 (nM) | Off-Target Profile Highlights |
| This compound | STK33 | 11[2] | Inhibition >80% at 1µM: RIOK1 (97%), MST4 (96%), RSK4 (89%), ATK1 (85%), KITD816V (85%), ROCK1 (84%), FLT3 (81%) |
| ML281 | STK33 | 14[3][4] | >700-fold selective over PKA; 550-fold selective over Aurora B kinase.[3] Profiled against 83 protein kinases and showed excellent selectivity. |
| CDD-2807 | STK33 | 9.2[5][6] | At 1µM, engaged STK33 with 95.9% occupancy. Other kinases with >80% engagement include CLK4, CLK2, and RET.[7] |
| STK33-IN-1 | STK33 | 7 | Data on broad kinase selectivity is not readily available in the public domain. |
Signaling Pathways and Experimental Workflows
The initial hypothesis for targeting STK33 in KRAS-mutant cancers was based on a proposed signaling pathway where STK33 plays a crucial role in suppressing apoptosis. The diagram below illustrates this proposed, though now contested, synthetic lethal relationship.
Caption: Proposed signaling pathway illustrating the synthetic lethal relationship between mutant KRAS and STK33.
The general workflow for assessing the viability of cancer cells in response to STK33 inhibition is depicted below. This process is crucial for determining the on-target effects of the inhibitors in a cellular context.
Caption: A generalized workflow for determining the effect of STK33 inhibitors on cancer cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro STK33 Kinase Activity Assay
This protocol is adapted from a method used for a high-throughput screen to identify STK33 inhibitors.[8]
Objective: To measure the enzymatic activity of STK33 and the potency of inhibitors in a biochemical context.
Materials:
-
Recombinant human full-length STK33
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (10 mM MOPS-NaOH pH 7.0, 10 mM MgCl2, 0.3 mM EDTA, 0.001% Brij-35, 0.5% glycerol, 0.01% 2-mercaptoethanol, and 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 384-well plate, add the STK33 enzyme and the substrate (MBP) to the kinase reaction buffer.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km of ATP for STK33 (e.g., 25-500 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing cell viability in response to compound treatment.
Objective: To determine the effect of STK33 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KRAS-mutant and KRAS-wild-type)
-
Cell culture medium and supplements
-
STK33 inhibitors (this compound, ML281, etc.)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cancer cells in opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the STK33 inhibitors in the cell culture medium.
-
Treat the cells with the diluted inhibitors. Include a vehicle control (DMSO) and a no-cell control (background).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each inhibitor in each cell line.
Conclusion
The available data indicate that while this compound is a potent inhibitor of STK33 in biochemical assays, it and other STK33 inhibitors like ML281 do not exhibit the expected synthetic lethality in KRAS-mutant cancer cells. The off-target profiles of these inhibitors are important considerations for interpreting experimental results. Researchers should carefully consider the potency, selectivity, and cellular activity of these compounds when selecting a tool for investigating STK33 biology. The provided protocols offer a starting point for the independent validation of these and other STK33 inhibitors.
References
- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
